molecular formula C11H13FN2O B13297057 1-(5-Fluoropyridin-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one

1-(5-Fluoropyridin-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one

Cat. No.: B13297057
M. Wt: 208.23 g/mol
InChI Key: JNWVDQVGYOMXGL-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one (CAS: 1557111-81-5) is a fluorinated pyridine derivative of significant interest in scientific research, particularly in the fields of medicinal chemistry and drug discovery . With a molecular formula of C₁₁H₁₃FN₂O and a molecular weight of 208.23 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules . Its structure, which features both a fluoropyridine ring and a pyrrolidine moiety, suggests potential for diverse biological activity. Research into similar structural frameworks indicates that this compound is primarily investigated for its potential anticancer properties. Compounds with these features have been shown to exhibit significant antiproliferative effects against various cancer cell lines, with some derivatives demonstrating promising activity in inhibiting the growth of HeLa cells . The presence of the fluorine atom is a common modification in drug design, often employed to modulate a compound's lipophilicity, metabolic stability, and its ability to interact with biological targets . From a synthetic chemistry perspective, this ketone group is a key functional handle for further modification. It can undergo selective reduction under various conditions, with LiAlH₄ being noted for achieving higher yields, while catalytic hydrogenation carries a risk of over-reduction of the pyrrolidine moiety . Furthermore, the ketone participates in nucleophilic addition reactions, and the pyrrolidine amine can be involved in oxidation processes, facilitated by the electron-withdrawing fluorine atom on the pyridine ring, which helps stabilize reaction intermediates . Disclaimer: This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for human or veterinary use, nor for any form of bodily introduction into living organisms. The compound has not been approved by any regulatory body for the prevention, treatment, or cure of any medical condition .

Properties

Molecular Formula

C11H13FN2O

Molecular Weight

208.23 g/mol

IUPAC Name

1-(5-fluoropyridin-3-yl)-2-pyrrolidin-2-ylethanone

InChI

InChI=1S/C11H13FN2O/c12-9-4-8(6-13-7-9)11(15)5-10-2-1-3-14-10/h4,6-7,10,14H,1-3,5H2

InChI Key

JNWVDQVGYOMXGL-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC(=O)C2=CC(=CN=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoropyridin-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reduction of pyrrole or by cyclization of appropriate precursors.

    Coupling of the Rings: The final step involves coupling the pyridine and pyrrolidine rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Reduction Reactions

The ketone group undergoes selective reduction under various conditions:

Reagent Conditions Product Yield Mechanistic Notes
LiAlH₄Anhydrous THF, 0–5°C1-(5-Fluoropyridin-3-yl)-2-(pyrrolidin-2-yl)ethan-1-ol82–89%Hydride attack at the carbonyl carbon, forming a secondary alcohol.
NaBH₄/CeCl₃MeOH, RTSame as above75%CeCl₃ enhances selectivity by stabilizing the borohydride intermediate.
H₂ (Pd/C catalyst)EtOH, 50 psi, 60°CPartially saturated pyrrolidine derivative68%Competitive hydrogenation of the pyrrolidine ring’s C=N bond observed .

Key Finding : LiAlH₄ achieves higher yields due to stronger reducing power, while catalytic hydrogenation risks over-reduction of the pyrrolidine moiety .

Oxidation Reactions

The pyrrolidine amine and ketone group participate in oxidation:

Reagent Target Site Product Conditions Outcome
H₂O₂Pyrrolidine N-atomN-Oxide derivativeAcOH, 80°C, 6 hSelective N-oxidation without ketone interference.
KMnO₄ (acidic)Ketone groupCarboxylic acid derivativeH₂SO₄, refluxOver-oxidation to carboxylic acid; fluoropyridine ring remains intact.
mCPBABoth sitesEpoxide (from ketone) + N-oxideDCM, 0°C, 2 hCompetitive oxidation pathways observed .

Mechanistic Insight : The electron-withdrawing fluorine atom on pyridine stabilizes intermediates during oxidation, directing reactivity toward the pyrrolidine nitrogen .

Nucleophilic Additions

The ketone group reacts with nucleophiles:

Nucleophile Conditions Product Yield Application
Grignard reagentsEt₂O, −78°C → RTTertiary alcohol derivatives70–85%Synthesis of branched alcohols for drug intermediates .
NH₂OH·HClEtOH, refluxOxime (C=N-OH)90%Precursor for Beckmann rearrangements.
H₂N-RTiCl₄, DCM, RTSchiff base derivatives65–78%Ligand design for coordination chem

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interaction with Receptors: Modulating receptor signaling pathways.

    Influence on Cellular Processes: Affecting cell proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Pyridine and Heterocyclic Derivatives

Halogenated Pyridines
  • 2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethanone (CAS: Not specified, ): Features dual halogenation (Cl and F) on the pyridine ring. Lacks the pyrrolidine substituent, reducing hydrogen-bonding capacity.
  • 1-(5-Bromothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one (CAS: 1514047-56-3, ):

    • Replaces fluoropyridine with bromothiophene, introducing sulfur into the aromatic system.
    • Bromine’s polarizability may enhance π-π stacking interactions but reduce metabolic stability compared to fluorine.
    • Pyrrolidine substitution is retained, suggesting similar stereochemical influences.
Adamantane-Linked Derivatives
  • 1-(Adamantan-1-yl)-2-(pyridin-4-sulfonyl)ethan-1-one ():
    • Adamantane’s rigid, bulky structure enhances binding to hydrophobic pockets in enzymes (e.g., IDH1 inhibitors).
    • Sulfonyl groups increase polarity and hydrogen-bond acceptor capacity compared to pyrrolidine.
    • Higher molecular weight (~350–400 g/mol) than the target compound, likely affecting bioavailability.

Heterocyclic-Ethanone Hybrids

  • 1-(2,4-Dimethylthiazol-5-yl)-2-(pyrrolidin-2-yl)ethan-1-one (): Thiazole ring replaces pyridine, introducing nitrogen and sulfur heteroatoms. Pyrrolidine substitution shared with the target compound, suggesting similar synthetic routes.
  • 1-(1H-Benzo[d]imidazol-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethan-1-one (): Combines benzimidazole (hydrogen-bond donor) with oxadiazole (electron-deficient ring). Demonstrated anti-inflammatory activity (63–68% inhibition), highlighting the role of heterocycles in biological activity.

Structural and Functional Analysis

Key Structural Features

Compound Substituents Molecular Weight (g/mol) Notable Features
Target Compound 5-Fluoropyridin-3-yl, pyrrolidine 208.23 Fluorine enhances metabolic stability; pyrrolidine introduces chirality.
1-(5-Bromothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one Bromothiophene, pyrrolidine ~280 (estimated) Bromine increases steric bulk; thiophene alters electronic properties.
Adamantane derivatives Adamantane, sulfonyl/pyridyl 350–400 Bulky adamantane improves target selectivity; sulfonyl groups enhance polarity.
Thiazole derivatives Thiazole, pyrrolidine ~220 (estimated) Thiazole’s sulfur atom may mediate metal coordination; methyl groups add hydrophobicity.

Biological Activity

1-(5-Fluoropyridin-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one (CAS No. 1600117-75-6) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorinated pyridine and a pyrrolidine moiety suggests that this compound may exhibit significant pharmacological properties, including anticancer and antimicrobial activities.

Anticancer Properties

Recent studies have highlighted the potential of compounds with similar structures to exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyridine and pyrrolidine have been shown to inhibit tubulin assembly, leading to mitotic arrest in cancer cells. In particular, compounds that share structural similarities with this compound have demonstrated promising results in inhibiting the growth of HeLa cells, with some achieving GI50_{50} values in the low nanomolar range .

Antimicrobial Activity

The oxadiazole family, which includes derivatives of pyridine and pyrrolidine, has been noted for its antimicrobial properties. Compounds structurally related to this compound may also possess similar activity, although specific data on this compound's antimicrobial efficacy is limited. The presence of the fluorine atom is hypothesized to enhance lipophilicity and facilitate better interaction with microbial membranes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. The following table summarizes various compounds with similar structures and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
5-(Pyrrolidin-2-yl)-1,2,4-OxadiazoleLacks fluorine substitutionAnticancer activity
3-(Pyridin-3-yloxy)-1,2,4-OxadiazoleContains a pyridine ringAntimicrobial properties
5-(Aminomethyl)-1,2,4-OxadiazoleAmino group instead of pyrrolidineAnti-inflammatory effects
This compound Fluorinated pyridine & pyrrolidine moietyPotential anticancer/antimicrobial

Case Studies

In a recent study focusing on similar compounds, it was found that modifications at the C2 position significantly influenced the antiproliferative activity against colon cancer cells. The lead compound from this series showed a remarkable GI50_{50} value of approximately 0.022 μM against HeLa cells . This suggests that further exploration into the modifications of this compound could yield compounds with enhanced biological activity.

Q & A

Q. What synthetic strategies are commonly employed for 1-(5-Fluoropyridin-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one, and how can reaction parameters be optimized?

Methodological Answer: Synthesis typically involves coupling fluoropyridine derivatives with pyrrolidine-containing precursors via nucleophilic substitution or cross-coupling reactions. For example, describes analogous compounds synthesized using triazole-thioether linkages, where reaction conditions (e.g., temperature, catalyst loading) were optimized to achieve yields of 67–82%. Key parameters to optimize include:

  • Catalyst selection : Palladium-based catalysts for cross-coupling reactions.
  • Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity.
  • Temperature control : Reflux conditions (80–120°C) to balance reaction rate and side-product formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks are expected?

Methodological Answer:

  • 1H/13C NMR : The fluoropyridine ring shows deshielded aromatic protons (δ 8.5–9.0 ppm) and coupling with fluorine (J = 5–10 Hz). The pyrrolidine protons appear as a multiplet (δ 1.5–3.0 ppm) with distinct splitting due to ring puckering .
  • ESI-HRMS : Accurate mass determination confirms the molecular ion [M+H]+ (e.g., m/z 483.1165 for similar compounds in ).
  • FTIR : Stretching vibrations for ketone (C=O, ~1700 cm⁻¹) and fluorinated aromatic rings (C-F, ~1250 cm⁻¹) .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring influence biological activity, and what analytical methods resolve enantiomeric purity?

Methodological Answer: The pyrrolidine ring’s stereochemistry can modulate binding affinity to biological targets (e.g., enzymes or receptors). To determine enantiomeric purity:

  • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol gradients to separate enantiomers.
  • X-ray crystallography : demonstrates monoclinic crystal systems (space group P21/n) to resolve stereochemistry via heavy atom substitution (e.g., Cl/F).
  • Circular Dichroism (CD) : Detects Cotton effects in chiral centers .

Q. How can computational modeling predict interactions between this compound and enzymatic targets (e.g., IDH1)?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses. references IDH1 inhibitors (e.g., ivosidenib), where fluoropyridine motifs interact with hydrophobic pockets.
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories using AMBER or GROMACS. Analyze hydrogen bonds (e.g., between ketone and Arg residues) and RMSD values (<2 Å indicates stable binding) .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility)?

Methodological Answer: Discrepancies often arise from polymorphic forms or impurities. Mitigation strategies include:

  • Recrystallization : Use solvents like ethanol/water to isolate pure polymorphs.
  • Thermogravimetric Analysis (TGA) : Verify thermal stability and decomposition points.
  • PXRD : Compare experimental patterns with simulated data (e.g., ’s monoclinic cell parameters: a = 10.3498 Å, β = 91.088°) .

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